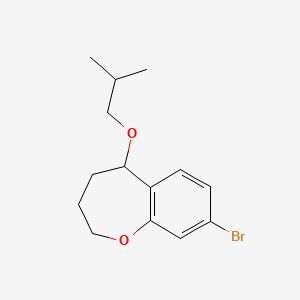
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This compound is characterized by the presence of a bromine atom at the 8th position and a 2-methylpropoxy group at the 5th position of the tetrahydro-1-benzoxepine structure.
Preparation Methods
The synthesis of 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, followed by the introduction of the 2-methylpropoxy group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The industrial production of this compound may involve large-scale bromination and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. The bromine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be compared with other benzoxepine derivatives. Similar compounds include:
5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom at the 8th position.
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the 2-methylpropoxy group at the 5th position.
8-Bromo-5-(2-ethylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Contains an ethylpropoxy group instead of a methylpropoxy group.
The presence of the bromine atom and the specific positioning of the 2-methylpropoxy group contribute to the unique chemical and biological properties of this compound.
Properties
IUPAC Name |
8-bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-10(2)9-17-13-4-3-7-16-14-8-11(15)5-6-12(13)14/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSDHNVBWKFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCCOC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














